molecular formula C9H14N2O2 B14020357 tert-butyl 5-methyl-1H-pyrazole-3-carboxylate

tert-butyl 5-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B14020357
M. Wt: 182.22 g/mol
InChI Key: XODVIOZOMDRHAC-UHFFFAOYSA-N
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Description

tert-Butyl 5-methyl-1H-pyrazole-3-carboxylate: is a chemical compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-methyl-1H-pyrazole-3-carboxylate typically involves the reaction of tert-butyl acetoacetate with hydrazine hydrate, followed by cyclization and subsequent esterification. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the process is carried out under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly catalysts and solvents is encouraged to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

tert-Butyl 5-methyl-1H-pyrazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 5-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate
  • Methyl 5-tert-butyl-1H-pyrazole-3-carboxylate
  • 3-Methyl-1H-pyrazole-5-carboxylic acid

Uniqueness

tert-Butyl 5-methyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable intermediate in the synthesis of various bioactive compounds and materials .

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

tert-butyl 5-methyl-1H-pyrazole-3-carboxylate

InChI

InChI=1S/C9H14N2O2/c1-6-5-7(11-10-6)8(12)13-9(2,3)4/h5H,1-4H3,(H,10,11)

InChI Key

XODVIOZOMDRHAC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)C(=O)OC(C)(C)C

Origin of Product

United States

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